REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([C:22]2[CH:27]=[CH:26][C:25]([F:28])=[CH:24][CH:23]=2)[CH2:9][CH2:10][CH2:11][N:12]2[CH2:17][CH2:16][N:15]([CH2:18][CH:19]3[O:21][CH2:20]3)[CH2:14][CH2:13]2)=[CH:4][CH:3]=1.[C:29]1([CH2:35][CH2:36][NH2:37])[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1.C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C>[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([C:22]2[CH:27]=[CH:26][C:25]([F:28])=[CH:24][CH:23]=2)[CH2:9][CH2:10][CH2:11][N:12]2[CH2:13][CH2:14][N:15]([CH2:18][CH:19]([OH:21])[CH2:20][NH:37][CH2:36][CH2:35][C:29]3[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=3)[CH2:16][CH2:17]2)=[CH:4][CH:3]=1 |f:2.3.4|
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Name
|
|
Quantity
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3.86 g
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Type
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reactant
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Smiles
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FC1=CC=C(C=C1)C(CCCN1CCN(CC1)CC1CO1)C1=CC=C(C=C1)F
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Name
|
|
Quantity
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1.2 g
|
Type
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reactant
|
Smiles
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C1(=CC=CC=C1)CCN
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
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200 mL
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Type
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solvent
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Smiles
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CN(C)C=O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
|
DISTILLATION
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Details
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DMF was distilled off under reduced pressure
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Type
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EXTRACTION
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Details
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a residue was extracted with ethyl acetate
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Type
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WASH
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Details
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After washing with water
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Type
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CUSTOM
|
Details
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drying
|
Type
|
DISTILLATION
|
Details
|
the ethyl acetate was distilled off under reduced pressure
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Type
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CUSTOM
|
Details
|
to obtain 5 g of a crude
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Type
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CUSTOM
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Details
|
by flush chromatography and fractional thin-layer chromatography with solvent mixtures of ethyl acetate
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Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C(CCCN1CCN(CC1)CC(CNCCC1=CC=CC=C1)O)C1=CC=C(C=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 9.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |